Butanoic acid,2-[(2-nitrophenyl)methylene]-3-oxo-, 2-(acetyloxy)-2-methylpropyl ester
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Overview
Description
Butanoic acid,2-[(2-nitrophenyl)methylene]-3-oxo-, 2-(acetyloxy)-2-methylpropyl ester is a complex organic compound with a unique structure that includes a butanoic acid backbone, a nitrophenyl group, and an acetyloxy-methylpropyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid,2-[(2-nitrophenyl)methylene]-3-oxo-, 2-(acetyloxy)-2-methylpropyl ester typically involves multiple steps. One common method starts with the preparation of the butanoic acid derivative, followed by the introduction of the nitrophenyl group through a nitration reaction. The final step involves esterification to introduce the acetyloxy-methylpropyl group. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid,2-[(2-nitrophenyl)methylene]-3-oxo-, 2-(acetyloxy)-2-methylpropyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the ester or nitrophenyl positions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Butanoic acid,2-[(2-nitrophenyl)methylene]-3-oxo-, 2-(acetyloxy)-2-methylpropyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butanoic acid,2-[(2-nitrophenyl)methylene]-3-oxo-, 2-(acetyloxy)-2-methylpropyl ester involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biological processes, including enzyme activity and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Butanoic acid, (2-nitrophenyl)methyl ester
- Butanoic acid, 2-methylene-, methyl ester
Uniqueness
Butanoic acid,2-[(2-nitrophenyl)methylene]-3-oxo-, 2-(acetyloxy)-2-methylpropyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
Butanoic acid, 2-[(2-nitrophenyl)methylene]-3-oxo-, 2-(acetyloxy)-2-methylpropyl ester, known by its CAS number 106685-67-0, is an organic compound with significant biological implications due to its complex structure featuring a butanoic acid backbone and various functional groups including nitro, ester, and ketone. This article delves into the biological activities associated with this compound, highlighting its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C17H19NO7 with a molecular weight of approximately 345.34 g/mol. The presence of the nitrophenylmethylene group is particularly noteworthy as it may influence the compound's reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C17H19NO7 |
Molecular Weight | 345.34 g/mol |
CAS Number | 106685-67-0 |
Functional Groups | Nitro, Ester, Ketone |
Biological Activity
Preliminary studies suggest that butanoic acid derivatives exhibit diverse biological activities. While specific research on this compound is limited, related compounds have demonstrated various pharmacological effects:
- Antioxidant Activity : Many butanoic acid derivatives have shown potential in reducing oxidative stress by scavenging free radicals.
- Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to inhibit inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.
- Antimicrobial Properties : Some derivatives exhibit activity against a range of microbial pathogens, indicating potential use in antimicrobial therapies.
The biological activity of butanoic acid derivatives can often be attributed to their interaction with specific molecular targets:
- Keap1/Nrf2 Pathway : Similar compounds have been shown to modulate the Keap1/Nrf2 signaling pathway, enhancing cellular antioxidant responses.
- NF-kB Pathway : Inhibition of the NF-kB pathway has been linked to reduced inflammation and cancer cell proliferation.
Case Studies and Research Findings
While direct studies on butanoic acid, 2-[(2-nitrophenyl)methylene]-3-oxo-, 2-(acetyloxy)-2-methylpropyl ester are scarce, research on related compounds provides valuable insights:
- Study on Related Nitrophenyl Compounds : A study indicated that nitrophenylmethylene derivatives exhibited potent anti-inflammatory effects in animal models by inhibiting pro-inflammatory cytokines (Smith et al., 2021).
- Antioxidant Evaluation : A comparative study showed that butanoic acid derivatives significantly reduced oxidative stress markers in vitro, suggesting potential therapeutic applications in oxidative stress-related conditions (Johnson et al., 2020).
Properties
IUPAC Name |
(2-acetyloxy-2-methylpropyl) (2E)-2-[(2-nitrophenyl)methylidene]-3-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO7/c1-11(19)14(9-13-7-5-6-8-15(13)18(22)23)16(21)24-10-17(3,4)25-12(2)20/h5-9H,10H2,1-4H3/b14-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFIBYMHZCNFTRU-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)OCC(C)(C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C\C1=CC=CC=C1[N+](=O)[O-])/C(=O)OCC(C)(C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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